methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-112648 involves several steps. The key intermediate is 3-methoxyestra-1,3,5(10)-trien-17-ylamine, which is reacted with 1H-pyrrole-2,5-dione in the presence of a suitable base to form the final product. The reaction is typically carried out in an organic solvent such as methylene chloride or chloroform .
Industrial Production Methods
Industrial production of CL-112648 follows similar synthetic routes but on a larger scale. The compound is synthesized in bulk using high-purity reagents and solvents. The reaction conditions are optimized to ensure maximum yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
CL-112648 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
CL-112648 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cell signaling pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in diseases involving phospholipase C activation.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays .
Mechanism of Action
CL-112648 exerts its effects by inhibiting phospholipase C activation. This enzyme plays a crucial role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate inositol trisphosphate and diacylglycerol, which are important secondary messengers in cell signaling pathways. By inhibiting this enzyme, CL-112648 disrupts the signaling cascade, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
U-73122: Another potent inhibitor of phospholipase C with similar chemical structure and mechanism of action.
U-73343: A structurally related compound with slightly different inhibitory properties
Uniqueness
CL-112648 is unique due to its high selectivity and potency as a phospholipase C inhibitor. It has been shown to be effective at very low concentrations, making it a valuable tool in scientific research .
Biological Activity
Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS No. 184174-81-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₁H₁₅NO₂S
- Molecular Weight: 225.31 g/mol
- Melting Point: 95-96 °C
- InChI Key: BDPLKEMLVDUYRR-UHFFFAOYSA-N
- PubChem CID: 2756554
Research indicates that compounds with a cyclohepta[b]thiophene scaffold exhibit promising antiproliferative activity against various cancer cell lines. The mechanism of action primarily involves:
- Inhibition of Tubulin Polymerization: Similar to established anticancer agents like taxanes and vinca alkaloids, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis: Studies have shown that this compound can induce early apoptosis in cancer cells by activating caspases (3, 8, and 9), which are critical for the apoptotic process .
- Cell Cycle Arrest: The compound causes G2/M phase accumulation in treated cells, indicating its potential to halt cell division and promote cell death in malignant cells .
Antiproliferative Studies
A significant study evaluated the antiproliferative effects of various cyclohepta[b]thiophene derivatives against the A549 non-small cell lung cancer cell line. This compound was among the compounds tested:
Compound | GI50 (μM) | Cell Line |
---|---|---|
Compound 17 (methyl 2-amino derivative) | 0.28 - 0.62 | Various including leukemia and prostate cancer |
Control (Nocodazole) | N/A | N/A |
The compound demonstrated submicromolar GI50 values across multiple cancer types, indicating potent growth inhibition .
Cytotoxicity Assessment
The cytotoxicity profile was assessed using a panel of human cancer cell lines. The results indicated minimal cytotoxicity towards normal cells while exhibiting high selectivity for cancerous cells:
Cell Line | LC50 (μM) | Remarks |
---|---|---|
A549 | >10 | Low cytotoxicity |
OVACAR-4 | <1 | High sensitivity |
T47D | <1 | High sensitivity |
This selectivity suggests a favorable therapeutic window for further development as an anticancer agent .
Case Studies
- In Vivo Efficacy : In a CT26 murine model of colon cancer, treatment with this compound resulted in significant tumor growth reduction compared to untreated controls. This highlights its potential for clinical application as an effective chemotherapeutic agent .
- Mechanistic Insights : Further mechanistic studies revealed that the compound's ability to induce apoptosis was linked to the disruption of mitochondrial membrane potential and subsequent release of cytochrome c into the cytosol, a key event in the apoptosis pathway .
Properties
IUPAC Name |
methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)9-7-5-3-2-4-6-8(7)15-10(9)12/h2-6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPLKEMLVDUYRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184174-81-0 |
Source
|
Record name | methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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